molecular formula C9H13N3O B10912973 1-Cyclopentyl-1H-pyrazole-3-carboxamide

1-Cyclopentyl-1H-pyrazole-3-carboxamide

Cat. No.: B10912973
M. Wt: 179.22 g/mol
InChI Key: XDBFRUZZWZRURZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group and a carboxamide group

Preparation Methods

The synthesis of 1-Cyclopentyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate then reacts with ethyl acetoacetate to form the pyrazole ring. The final step involves the conversion of the ester group to a carboxamide group using ammonia or an amine .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclopentyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

1-Cyclopentyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its cyclopentyl substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cyclopentylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9(13)8-5-6-12(11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBFRUZZWZRURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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